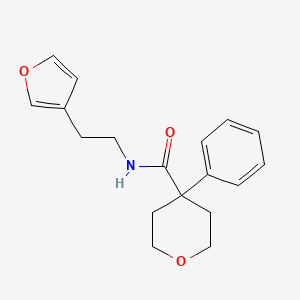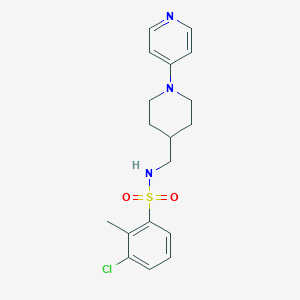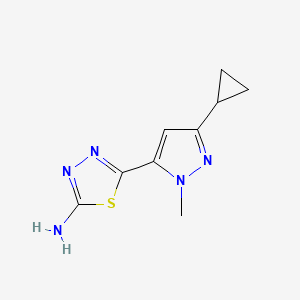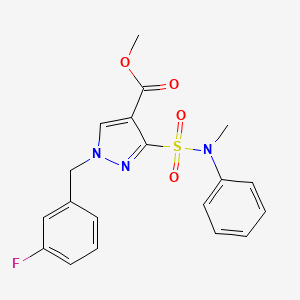
N-(2-(furan-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(furan-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a chemical compound that contains furan rings . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .
Synthesis Analysis
The synthesis of amides and esters containing furan rings can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Molecular Structure Analysis
The molecular structure of furan consists of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Furan has aromatic character because one of the lone pairs of electrons on the oxygen atom is delocalized into the ring, creating a 4n + 2 aromatic system .Chemical Reactions Analysis
Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
Synthesis and Material Science
- The synthesis of novel heterocyclic compounds, including those with furan-fused rings, has been explored for their potential applications in material science and pharmaceuticals. For instance, the synthesis of thio- and furan-fused heterocycles, such as furopyranone and furopyrrolone derivatives, demonstrates the versatility of furan compounds in creating complex molecular architectures. These compounds are synthesized starting from corresponding acid derivatives, showcasing the importance of furan derivatives in synthetic chemistry (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).
Biological Applications
- The antimicrobial and antioxidant activities of furan derivatives have been a subject of interest. A study on the synthesis, characterization, and activity evaluation of naphtho[2,1-b]furan-2-carboxylic acid derivatives highlights the antimicrobial potential of these compounds. This underscores the importance of furan derivatives in developing new antimicrobial agents (Kumaraswamy, Chandrashekhar, Shivakumar, Prathima Mathias, Mahadevan, & Vaidya, 2008).
Chemical Biology and Drug Discovery
- Furan-containing compounds have been investigated for their potential in drug discovery and chemical biology. For example, the study on the synthesis and activity evaluation of derivatives shows the diverse biological activities these compounds can exhibit, including antimicrobial properties. This reflects the broader interest in exploring furan derivatives as bioactive molecules (Siddiqa, Zubair, Bilal, Rasool, Qamar, Khalid, Ahmad, Imran, Mahmood, & Ashraf, 2022).
Catalysis and Chemical Transformations
- Furan derivatives play a significant role in catalysis and chemical transformations. For example, the development of new methods for the preparation of 3-substituted furans showcases the utility of furan compounds in synthesizing complex molecules with potential applications in various industries, including pharmaceuticals and materials science (Inomata, Aoyama, & Kotake, 1978).
Future Directions
The production of chemicals from biomass offers both economic and ecological benefits . Furan derivatives are valuable in this context as they add value to biorefinery processes or materials derived from renewable resources . The broad range of uses and wide variety of bio-based products requires individual case studies of each product . Therefore, the future directions in the study and application of “N-(2-(furan-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” and similar compounds could be in the field of sustainable chemistry and green technologies.
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-17(19-10-6-15-7-11-22-14-15)18(8-12-21-13-9-18)16-4-2-1-3-5-16/h1-5,7,11,14H,6,8-10,12-13H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRATQCLNHSZOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2411005.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2411010.png)
![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)
![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)



![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2411021.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)